1,3-Dibenzylidenetetralin-2-one
Description
However, the available data focuses on structurally related heterocyclic compounds, such as 1,3-dihydro-2H-benzimidazol-2-ones and benzodiazepine analogs.
Properties
Molecular Formula |
C24H18O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1Z,3E)-1,3-dibenzylidene-4H-naphthalen-2-one |
InChI |
InChI=1S/C24H18O/c25-24-21(15-18-9-3-1-4-10-18)17-20-13-7-8-14-22(20)23(24)16-19-11-5-2-6-12-19/h1-16H,17H2/b21-15+,23-16- |
InChI Key |
VJMUZPOKSLRNSH-DDACHCBRSA-N |
SMILES |
C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4 |
Isomeric SMILES |
C\1C2=CC=CC=C2/C(=C/C3=CC=CC=C3)/C(=O)/C1=C/C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis highlights key differences and similarities between 1,3-dihydro-2H-benzimidazol-2-ones (–2, 4), 5-aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones (), and other analogs.
Molecular Structure and Functionalization
- 1,3-Dihydro-2H-benzimidazol-2-ones: Feature a bicyclic structure with a urea-like moiety (N–C=O–N) fused to a benzene ring. Substituents like nitro or nitramino groups are introduced at the 4- and 5-positions to modulate reactivity and stability .
- Benzotriazepin-2-ones : Contain an additional nitrogen atom in the seven-membered ring, expanding the heterocyclic framework and altering electronic properties .
Comparative Data Table
Key Research Findings
- Thermal Performance : Nitro-functionalized benzimidazol-2-ones show exceptional thermal stability, making them viable for explosives or propellants .
- Pharmaceutical Utility : Derivatives like CAS 2147-83-3 are used in drug synthesis, emphasizing low acute toxicity (LD50 > 2000 mg/kg in rodents) .
- Structural Limitations : Benzotriazepin-2-ones exhibit reduced stability compared to benzimidazol-2-ones due to ring strain, limiting their industrial use .
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